1-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-3-[3-(trifluoromethyl)phenyl]urea
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Description
1-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-3-[3-(trifluoromethyl)phenyl]urea is a useful research compound. Its molecular formula is C17H14F3N5O2S and its molecular weight is 409.39. The purity is usually 95%.
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Scientific Research Applications
Biological Agent Synthesis
Research has demonstrated the use of 1H-benzimidazole derivatives in the synthesis of potential biological agents. Nagaraja et al. (2020) described the synthesis and characterization of 3-[3-(1H-benzimidazol-2-ylsulfanyl)-3-phenylpropanoyl]-2H-chromen-2-one derivatives. These compounds exhibited antimicrobial activity and were screened for antioxidant and DNA cleavage studies (Nagaraja, Bodke, Kenchappa, & Kumar, 2020).
Antimicrobial and Cytotoxic Activities
Dev et al. (2022) synthesized a series of 2-(1H-benzimidazol-2-ylsulfanyl) derivatives demonstrating notable antibacterial and antifungal activities. They also evaluated their cytotoxic properties, showing significant bioactivity against various microorganisms (Dev, Shahnaz, & Prasad, 2022).
Tyrosine Kinase Receptor Inhibition
Hasegawa et al. (2007) discovered benzimidazole-ureas as potent inhibitors of VEGFR-2 and TIE-2 kinase receptors, which are critical in angiogenesis. Their study highlighted the structural importance of nitrogen in the benzimidazole and urea moieties for inhibitory activity (Hasegawa et al., 2007).
Anti-Helicobacter pylori Agents
Carcanague et al. (2002) focused on benzimidazole derivatives for their activities against Helicobacter pylori. They synthesized carbamates that exhibited potent activities against various H. pylori strains, including drug-resistant ones (Carcanague, Shue, Wuonola, Uría-Nickelsen, Joubran, Abedi, Jones, & Kühler, 2002).
Antimicrobial and Antioxidant Properties
Hosamani and Shingalapur (2011) synthesized a series of benzimidazole derivatives, displaying significant antimicrobial and cytotoxic activities. These compounds were particularly active against various bacterial and fungal strains (Hosamani & Shingalapur, 2011).
Synthesis and Characterization
Ravi (2015) emphasized the broad spectrum of biological activities benzimidazole derivatives can possess, such as antimicrobial, antiviral, and anticancer properties. They synthesized novel 2-aminobenzimidazole compounds, exploring their diverse biological potential (Ravi, 2015).
Properties
IUPAC Name |
1-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-3-[3-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N5O2S/c18-17(19,20)10-4-3-5-11(8-10)21-15(27)25-24-14(26)9-28-16-22-12-6-1-2-7-13(12)23-16/h1-8H,9H2,(H,22,23)(H,24,26)(H2,21,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBHMJYCZIUHBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)NNC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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